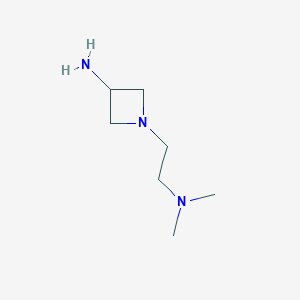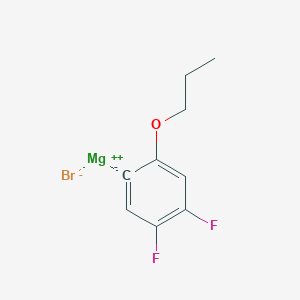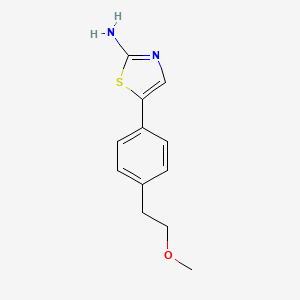
2-((2-(4-Cyanophenoxy)ethyl)(methyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(4-Cyanophenoxy)ethyl)(methyl)amino)acetamide is a chemical compound with the molecular formula C12H15N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Cyanophenoxy)ethyl)(methyl)amino)acetamide typically involves the reaction of 4-cyanophenol with 2-chloroethylamine hydrochloride to form 2-(4-cyanophenoxy)ethylamine. This intermediate is then reacted with methyl cyanoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-Cyanophenoxy)ethyl)(methyl)amino)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to undergo condensation reactions with various aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Condensation: Reagents such as aldehydes, ketones, and acidic or basic catalysts are commonly used.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry .
Scientific Research Applications
2-((2-(4-Cyanophenoxy)ethyl)(methyl)amino)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of biologically active heterocyclic compounds.
Organic Synthesis: The compound is utilized in the formation of complex organic molecules through various synthetic routes.
Biological Studies: Its derivatives have shown potential in biological assays and pharmacological studies
Mechanism of Action
The mechanism of action of 2-((2-(4-Cyanophenoxy)ethyl)(methyl)amino)acetamide involves its interaction with specific molecular targets. The cyano group and the amide functionality allow it to form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyanophenoxy)acetic acid
- 2-(4-Cyanophenoxy)ethylamine
- N-(4-Cyanophenyl)acetamide
Uniqueness
2-((2-(4-Cyanophenoxy)ethyl)(methyl)amino)acetamide is unique due to its combination of the cyano group and the amide functionality, which provides it with distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-[2-(4-cyanophenoxy)ethyl-methylamino]acetamide |
InChI |
InChI=1S/C12H15N3O2/c1-15(9-12(14)16)6-7-17-11-4-2-10(8-13)3-5-11/h2-5H,6-7,9H2,1H3,(H2,14,16) |
InChI Key |
SAHHBBLFWDOHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C#N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B14898821.png)
![2-({[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14898831.png)









